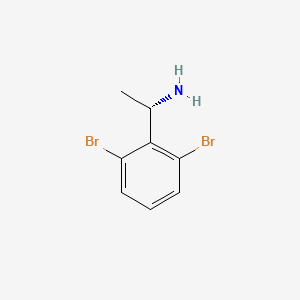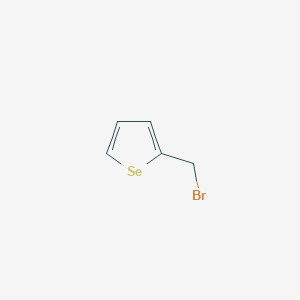
2-(Bromomethyl)selenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)selenophene is an organoselenium compound featuring a selenophene ring substituted with a bromomethyl group at the 2-position. Selenophenes are selenium analogs of thiophenes, and they exhibit unique chemical properties due to the presence of selenium. The incorporation of selenium into heterocyclic compounds often imparts distinctive electronic and biological characteristics, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)selenophene typically involves the bromination of selenophene derivatives. One common method includes the reaction of selenophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds under mild conditions and yields this compound with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)selenophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse selenophene derivatives.
Oxidation Reactions: The selenophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in selenophene oxides.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), yielding methylselenophene.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), mild heating.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetic acid, dichloromethane).
Reduction: Lithium aluminum hydride, solvents (ether, THF), low temperatures.
Major Products:
- Substituted selenophenes (e.g., 2-(aminomethyl)selenophene, 2-(thiomethyl)selenophene).
- Selenophene oxides.
- Methylselenophene .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)selenophene and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)selenophene: Similar structure but with a chlorine atom instead of bromine.
2-(Methylthio)selenophene: Contains a methylthio group instead of bromomethyl.
2-(Bromomethyl)thiophene: The sulfur analog of 2-(Bromomethyl)selenophene.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinctive electronic and biological properties. Selenium’s ability to participate in redox reactions and form strong covalent bonds with biomolecules makes this compound a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C5H5BrSe |
|---|---|
Poids moléculaire |
223.97 g/mol |
Nom IUPAC |
2-(bromomethyl)selenophene |
InChI |
InChI=1S/C5H5BrSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
Clé InChI |
YBXIBMKZRPKPBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


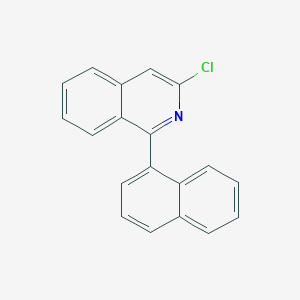


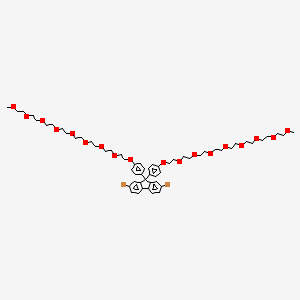



![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
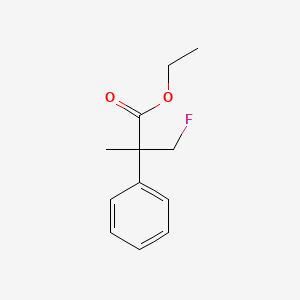

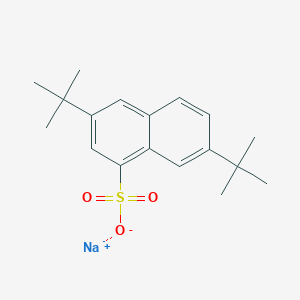
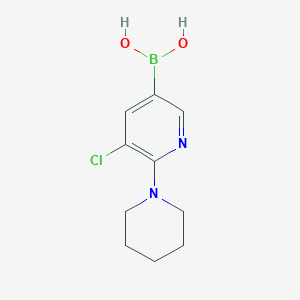
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
